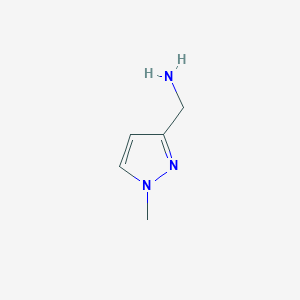

(1-methyl-1H-pyrazol-3-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-3-2-5(4-6)7-8/h2-3H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXDUSOCSNXBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427116 | |

| Record name | (1-methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612511-81-6 | |

| Record name | (1-methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylpyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Approaches to the Synthesis of (1-Methyl-1H-Pyrazol-3-yl)methanamine and its Derivatives

Traditional synthetic methods, alongside contemporary advancements, offer a robust toolkit for chemists. These approaches often begin with a pre-formed pyrazole (B372694) ring, which is then functionalized to introduce the desired aminomethyl group.

Reductive amination is a widely utilized and efficient method for forming carbon-nitrogen bonds, making it a cornerstone for the synthesis of this compound. ineosopen.org This reaction typically involves the in situ formation of an imine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. ineosopen.org

The key precursor for synthesizing the target compound via this route is 1-methyl-1H-pyrazole-3-carbaldehyde. This aldehyde can react with ammonia (B1221849) or a primary amine in the presence of a suitable reducing agent to yield the desired pyrazolylmethanamine. While direct reductive amination with ammonia can be challenging, the use of various primary and secondary amines allows for the synthesis of a wide array of N-substituted derivatives.

Research on the reductive amination of analogous pyrazole-4-carbaldehydes has demonstrated the effectiveness of this strategy. For instance, the reaction of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines has been studied, showing that sodium triacetoxyborohydride (B8407120) is a particularly effective reducing agent when refluxing in dichloroethane. ineosopen.org This method's success provides a strong precedent for its application in the synthesis of this compound and its derivatives. A study focused on synthesizing (1H-pyrazol-4-yl)methanamines also commenced from a pyrazole-4-carbaldehyde precursor, further validating this synthetic approach. researchgate.net

| Amine Reactant | Reducing Agent | Solvent | Product Yield |

|---|---|---|---|

| Aniline (B41778) | Sodium triacetoxyborohydride | Dichloroethane | 91% |

| Benzylamine | Sodium triacetoxyborohydride | Dichloroethane | 94% |

| Morpholine | Sodium triacetoxyborohydride | Dichloroethane | 92% |

| Piperidine | Sodium triacetoxyborohydride | Dichloroethane | 89% |

Condensation reactions are fundamental to the formation of imines (also known as Schiff bases), which are key intermediates in reductive amination and other synthetic pathways. masterorganicchemistry.comkhanacademy.org The synthesis of an imine occurs through the nucleophilic addition of a primary amine to a carbonyl group (like that in 1-methyl-1H-pyrazole-3-carbaldehyde), forming a hemiaminal intermediate. rdd.edu.iq This intermediate then dehydrates, eliminating a molecule of water to form the stable C=N double bond of the imine. masterorganicchemistry.comrdd.edu.iq

The formation of imines from pyrazole-carbaldehydes has been explicitly demonstrated. Studies have shown that pyrazole-1-carbaldehydes react with substituted anilines in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) to produce the corresponding imines. rdd.edu.iq This confirms the reactivity of the pyrazole aldehyde functional group and its suitability for forming the imine precursor necessary for synthesizing pyrazolylmethanamines.

Condensation: 1-Methyl-1H-pyrazole-3-carbaldehyde + Amine ⇌ Imine + H₂O

Reduction: Imine + Reducing Agent → this compound derivative

This sequence highlights the central role of condensation chemistry in accessing the target amine. ineosopen.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical approach in modern organic synthesis. nih.gov While a direct MCR for the specific synthesis of this compound is not widely reported, MCRs are extensively used to create a vast array of complex pyrazole derivatives. nih.govnih.govlongdom.org

These reactions often utilize a substituted hydrazine (B178648), an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate) as core components. nih.govbiointerfaceresearch.com For example, a one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov Another study details a three-component synthesis of 5-aminopyrazole derivatives from hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com These examples showcase the power of MCRs to rapidly build molecular complexity around the pyrazole core, and this strategy is a contemporary approach for synthesizing diverse libraries of pyrazolylmethanamine derivatives.

| Components | Product Type | Key Features | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Pyrano[2,3-c]pyrazoles | One-pot, four-component reaction often using green conditions. | nih.gov |

| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Pyrazolo[3,4-b]pyridines | Four-component reaction performed in water. | longdom.org |

| Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanates | 1H-Pyrazole-1-carbothioamides | One-pot, catalyst-mediated synthesis with high yields. | biointerfaceresearch.com |

| Benzaldehydes, Pyrazolone (B3327878), Malononitrile | Pyrazolyl-aryl-methyl-malononitrile | Efficient multicomponent synthesis of functionalized pyrazolones. | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Principles

In line with the principles of green chemistry, advanced techniques that reduce energy consumption, minimize waste, and utilize environmentally benign solvents are increasingly being adopted for pyrazole synthesis. researchgate.net Microwave and ultrasound irradiation are two prominent energy sources that accelerate reactions and often lead to improved outcomes. unibo.it

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. lew.ro The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved product yields and purity. nih.gov

This technology has been successfully applied to the synthesis of various aminopyrazole derivatives. A notable example is the microwave-mediated preparation of 1-aryl-1H-pyrazole-5-amines from an α-cyanoketone and an aryl hydrazine. nih.gov This reaction is conducted in water, an environmentally friendly solvent, and proceeds rapidly (10-15 minutes) at 150 °C, affording high yields (70-90%). nih.gov Similarly, the condensation of chalcones with hydrazine hydrate under microwave irradiation provides a rapid route to pyrazole derivatives. nih.gov The efficiency and green credentials of microwave-assisted synthesis make it a highly attractive method for preparing this compound and its analogs.

| Reaction | Method | Reaction Time | Yield |

|---|---|---|---|

| Chalcone (B49325) + Hydrazine Hydrate → Pyrazole Derivative | Conventional (Reflux) | 5-6 hours | 75% |

| Microwave Irradiation | 4-5 minutes | 88% |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique often allows reactions to proceed at lower temperatures and in shorter time frames compared to conventional methods. researchgate.netasianpubs.org

The synthesis of pyrazole derivatives has been effectively facilitated by ultrasound. For example, a four-component reaction to produce dihydropyrano[2,3-c]pyrazoles has been successfully carried out at room temperature under ultrasound irradiation in an aqueous medium. researchgate.net Another study reports the rapid synthesis of pyrazolyl thiourea (B124793) derivatives using ultrasound-mediated methods. arabjchem.org The synthesis of 1,5-disubstituted pyrazoles from enaminones and aryl hydrazines has also been achieved at room temperature with the assistance of sonication. bgu.ac.il These methods highlight the utility of ultrasound as a green technique for efficiently producing pyrazole-containing compounds under mild conditions. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. thieme-connect.comrsc.org These techniques, which involve grinding or ball milling, offer pathways to pyrazole synthesis that are often faster, produce higher yields, and avoid the use of hazardous solvents. thieme-connect.com

One prominent mechanochemical approach involves the reaction of a chalcone derivative with hydrazine in a metal jar containing stainless steel balls. thieme-connect.com The mixture is subjected to high-frequency vibration, followed by the addition of an oxidant to complete the reaction. This method has been shown to be tolerant of various substituents on the chalcone starting material. Comparative studies have demonstrated that these mechanochemical reactions typically result in higher yields and shorter reaction times compared to conventional solvent-based methods, which often require elevated temperatures and can lead to the formation of undesired by-products. thieme-connect.com

Another application of mechanochemistry is the four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile to produce pyrano[2,3-c]pyrazole derivatives. tsijournals.comresearchgate.net This synthesis can be achieved by grinding the neat mixture of reactants without the need for a catalyst or solvent. researchgate.net The operational simplicity of requiring only a mortar and pestle makes grinding an attractive and accessible method. rsc.org

Table 1: Comparison of Synthetic Methods for Pyrazole Derivatives

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Mechanochemical Ball Milling | Chalcone, hydrazine, oxidant, stainless steel balls, high-frequency vibration | Solvent-free, shorter reaction time, improved yields, inexpensive reagents, simple work-up thieme-connect.com | Requires specialized ball-milling equipment thieme-connect.com |

| Mechanochemical Grinding | Ethyl acetoacetate, hydrazine hydrate, aldehyde, malononitrile, mortar and pestle | Catalyst-free, solvent-free, operational simplicity rsc.orgtsijournals.comresearchgate.net | May require longer reaction times for complete conversion compared to ball milling researchgate.net |

| Conventional Thermal Heating | Enaminone, hydrazine, p-toluenesulfonic acid, ethanol, reflux | Standard laboratory equipment | Requires solvent, longer reaction time, energy-intensive rsc.org |

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. The synthesis of pyrazole derivatives has been successfully adapted to these conditions, often utilizing microwave irradiation to accelerate the reactions.

A notable example is the synthesis of 3,5-disubstituted-1H-pyrazoles through the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation without a solvent. mdpi.com This method provides a rapid and efficient route to the desired products. Similarly, the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a classic method for pyrazole synthesis, can be performed under solvent-free conditions. nih.gov For instance, the reaction of a diketone with the appropriate hydrazine can be achieved by simply heating the mixture, leading to the formation of 1,3,5-trisubstituted pyrazoles in high yield.

These solvent-free approaches not only align with the principles of green chemistry but also often lead to simpler work-up procedures and cleaner reaction profiles. mdpi.comnih.gov

Derivatization and Functionalization Strategies of the this compound Core

The this compound core offers multiple sites for chemical modification, allowing for the generation of diverse molecular architectures. These modifications can be targeted at the methanamine nitrogen, the pyrazole ring itself, or can involve the construction of new fused ring systems.

Modification at the Methanamine Nitrogen

The primary amino group of the methanamine substituent is a versatile handle for a variety of functionalization reactions. N-sulfonylation is a common transformation. For example, 5-aminopyrazole derivatives can react with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) to yield the corresponding sulfonamides. mdpi.comresearchgate.net Depending on the reaction conditions and stoichiometry, both mono- and di-sulfonylation of the amino group can be achieved. mdpi.com This transformation is valuable for creating pyrazole-sulfonamide hybrids, a class of compounds with significant interest in medicinal chemistry. mdpi.com

Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is aromatic and undergoes electrophilic substitution reactions, predominantly at the C-4 position. researchgate.netresearchgate.net

Halogenation: The C-4 position of the pyrazole ring can be readily halogenated using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). researchgate.net The reaction of 3-aryl-1H-pyrazol-5-amines with NXS at room temperature provides an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org Mechanistic studies suggest that these reactions proceed via an electrophilic aromatic substitution pathway. beilstein-archives.orgrsc.org The halogenation of 1-vinylpyrazoles can result in a mixture of products, including substitution at the C-4 position and addition to the vinyl group. nih.gov

Nitration: Nitration of 1-methylpyrazole (B151067) derivatives can be achieved using various nitrating agents. For instance, the nitration of 3-acetyl-1-methylpyrazole with nitric acid in acetic anhydride (B1165640) yields 4-nitro-3-acetyl-1-methylpyrazole. researchgate.net Other nitrating systems, such as nitric acid in oleum (B3057394) or trifluoroacetic anhydride, have also been employed. researchgate.netnih.gov Stepwise nitration of 3,5-dimethyl-1H-pyrazole has been used to synthesize highly nitrated energetic materials. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. ijpcbs.com For 1,3-disubstituted 5-chloro-1H-pyrazoles, formylation occurs at the C-4 position when treated with a Vilsmeier reagent (e.g., POCl₃/DMF). arkat-usa.orgresearchgate.net This reaction provides a direct route to 5-chloro-1H-pyrazole-4-carbaldehydes, which are valuable intermediates for further synthetic transformations. arkat-usa.org

Table 2: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Halosuccinimides (NBS, NCS, NIS) researchgate.netbeilstein-archives.org | C-4 researchgate.net | 4-Halopyrazoles beilstein-archives.org |

| Nitration | Nitric acid / Acetic anhydride or Oleum researchgate.net | C-4 researchgate.net | 4-Nitropyrazoles researchgate.net |

| Vilsmeier-Haack Formylation | POCl₃ / DMF ijpcbs.comarkat-usa.org | C-4 arkat-usa.org | 4-Formylpyrazoles arkat-usa.org |

| Sulfonylation | Chlorosulfonic acid / Thionyl chloride nih.gov | C-4 nih.gov | Pyrazole-4-sulfonyl chlorides nih.gov |

Formation of Condensed Heterocyclic Systems Incorporating the Pyrazole Moiety

The aminopyrazole core is a key precursor for the synthesis of fused heterocyclic systems, particularly pyrazolopyrimidines, which are of significant interest in medicinal chemistry. rsc.org

Pyrazolo[1,5-a]pyrimidines: These bicyclic systems are commonly synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as enaminones. nih.gov The reaction typically proceeds in an acidic medium, such as acetic acid, at reflux temperature. nih.gov The mechanism is believed to involve an initial nucleophilic attack of the endocyclic imino group of the pyrazole on a carbonyl group of the biselectrophilic partner, followed by cyclization and dehydration. nih.govresearchgate.net

Pyrazolo[3,4-d]pyrimidines: This isomeric fused system can also be prepared from aminopyrazoles. One-pot methods have been developed where a 5-aminopyrazole is treated with a Vilsmeier reagent (e.g., formamide/PBr₃) to mediate the cyclization and form the pyrimidine (B1678525) ring. rsc.org

These cyclization strategies provide efficient access to a wide range of substituted pyrazolopyrimidine scaffolds, which serve as privileged structures in drug discovery. rsc.orgnih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The classic Knorr synthesis of pyrazoles, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, proceeds through a series of proposed intermediates. beilstein-journals.org The reaction is believed to initiate with the formation of a hydrazone or enamine, followed by intramolecular cyclization to form a 5-hydroxy-Δ²-pyrazoline intermediate. Subsequent dehydration then leads to the aromatic pyrazole ring. researchgate.net The regioselectivity of the reaction, when using unsymmetrical dicarbonyl compounds, is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. nih.gov

The formation of pyrazolo[1,5-a]pyrimidines from the reaction of aminopyrazoles with enaminones in an acidic medium is proposed to begin with the activation of the endocyclic imino group of the pyrazole by the acid. nih.gov This enhances the nucleophilicity of the exocyclic amino group, which then attacks the electrophilic β-carbon of the enaminone. This is followed by an intramolecular cyclization involving the endocyclic nitrogen and the carbonyl group, ultimately leading to the fused bicyclic system after dehydration. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies

Oxidation Pathways of (1-Methyl-1H-Pyrazol-3-yl)methanamine and its Derivatives

The pyrazole (B372694) nucleus is generally characterized by a high degree of stability towards oxidative conditions. This resistance is a hallmark of many aromatic heterocyclic systems. nih.gov Consequently, the pyrazole ring of this compound is not readily oxidized under standard laboratory conditions.

However, the side-chain aminomethyl group is susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively documented, analogous primary amines can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Potential oxidation products could include the corresponding imine, oxime, or, with more vigorous oxidation, the carboxylic acid, which would involve cleavage of the C-C bond. The presence of the pyrazole ring might influence the course of these reactions.

Reduction Reactions of this compound and its Derivatives

Similar to its stability towards oxidation, the pyrazole ring is also notably resistant to reduction under typical catalytic or chemical reduction conditions. The aromaticity of the pyrazole system contributes to this stability.

Conversely, functional groups attached to the pyrazole ring can be selectively reduced. For instance, if a derivative of this compound were to contain a reducible group, such as a nitro or a carbonyl group on the ring or the side chain, these could be targeted for reduction without affecting the pyrazole core. For example, the reduction of a Schiff base formed from the condensation of the amine with an aldehyde or ketone can be a route to secondary amines. A one-pot, two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, involves the formation of an imine followed by its reduction with sodium borohydride. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dictated by the electronic properties of the pyrazole ring and the presence of the amino group.

Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. researchgate.netencyclopedia.pub In 1-substituted pyrazoles, such as this compound, the incoming electrophile is directed to the C4-position. scribd.com This is due to the electronic directing effects of the two nitrogen atoms in the ring. The C3 and C5 positions are deactivated towards electrophilic attack. researchgate.net

Common electrophilic substitution reactions that can be anticipated for this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to yield 1-methyl-4-nitro-1H-pyrazol-3-yl)methanamine. scribd.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in a suitable solvent would likely lead to the corresponding 4-halo derivative.

Sulfonation: Treatment with fuming sulfuric acid is expected to introduce a sulfonic acid group at the C4-position. scribd.com

Friedel-Crafts Reactions: While the basicity of the amino group might interfere with the Lewis acid catalyst, N-protected derivatives could potentially undergo Friedel-Crafts acylation or alkylation at the C4-position.

Nucleophilic Substitution: The primary amino group of this compound is a primary site for nucleophilic reactions. It can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and anhydrides, to form the corresponding substituted amines and amides.

Nucleophilic aromatic substitution on the pyrazole ring itself is less common and generally requires the presence of a good leaving group (like a halogen) and strongly activating electron-withdrawing groups on the ring. encyclopedia.pub

Role as a Synthetic Building Block in Complex Molecule Construction

This compound is a valuable bifunctional building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. mdpi.com The presence of both a nucleophilic amino group and the pyrazole scaffold allows for its use in a variety of cyclization and condensation reactions.

Aminopyrazoles are widely employed as precursors for the synthesis of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.com In these syntheses, the amino group of this compound can act as one of the nucleophilic centers that participate in the formation of the new ring. For instance, reaction with a 1,3-dielectrophilic species can lead to the formation of a six-membered ring fused to the pyrazole core.

The versatility of this compound as a synthon is further enhanced by the potential for modification of both the amino group and the pyrazole ring, allowing for the generation of a diverse library of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Coordination Chemistry: this compound as a Ligand

Pyrazole derivatives are well-established as effective ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. australiaawardsindonesia.org this compound, with its two potential donor sites—the pyridine-like N2 atom of the pyrazole ring and the nitrogen atom of the aminomethyl group—can function as a bidentate ligand.

This chelation through a five-membered ring is a common and stable coordination mode for ligands of this type. The resulting metal complexes can exhibit diverse geometries and properties depending on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The coordination of pyrazole-based ligands to metal centers has been shown to be influenced by both steric and electronic factors.

While specific complexes of this compound are not extensively detailed in the literature, the coordination behavior of similar pyrazole-containing ligands has been studied. For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide forms mononuclear complexes with Cd(II), Cu(II), and Fe(II). nih.gov It is therefore highly probable that this compound would form stable complexes with various transition metals, acting as a chelating N,N'-donor ligand.

Biological and Pharmacological Research Applications of 1 Methyl 1h Pyrazol 3 Yl Methanamine Derivatives

Mechanistic Investigations of Biological Activity

Understanding how (1-methyl-1H-pyrazol-3-yl)methanamine derivatives exert their effects at a molecular level is crucial for their development as therapeutic candidates. Research has focused on their interactions with key biological targets such as enzymes and receptors, which in turn elucidates their influence on specific cellular pathways.

Derivatives of the pyrazole (B372694) scaffold have been identified as potent inhibitors of various enzymes, a key mechanism for their therapeutic effects.

One area of significant research is the inhibition of Phosphoinositide 3-kinases (PI3Ks) . A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their inhibitory potential against the PI3Kγ isozyme. Initial compounds in the series demonstrated modest inhibition, but structural modifications led to a significant increase in activity, with one derivative achieving 73% inhibition of the PI3Kγ isozyme at a 10 micromolar concentration. This suggests that the (1H-pyrazol-4-yl)methanamine structure is a promising pharmacophore for developing novel PI3Kγ inhibitors.

Another critical enzyme target is Succinate Dehydrogenase (SDH) , which is vital for the mitochondrial respiratory chain in fungi. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity. Molecular docking studies for the most active compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, indicated that its carbonyl oxygen atom could form hydrogen bonds with the amino acid residues TYR58 and TRP173 of SDH, suggesting this enzyme is a likely target. researchgate.net

Furthermore, pyrazole derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) , an enzyme involved in glucose metabolism. Computational studies on substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives showed their potential to interact efficiently with the active site of the DPP-IV enzyme, indicating them as potential candidates for the development of new anti-diabetic therapies.

Table 1: Enzyme Inhibition by Pyrazole Methanamine Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| (1H-Pyrazol-4-yl)methanamines | PI3Kγ | Showed moderate to good inhibitory potential; one derivative achieved 73% inhibition. |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Succinate Dehydrogenase (SDH) | Active compounds are believed to act on SDH, with molecular docking showing hydrogen bond formation with key residues. researchgate.net |

| Substituted-phenyl-1H-pyrazol-4-yl) methylene) anilines | Dipeptidyl Peptidase-IV (DPP-IV) | Derivatives exhibited strong docking scores, suggesting high potential to inhibit DPP-IV enzyme activity. |

The pharmacological effects of pyrazole derivatives are also attributed to their ability to bind to and modulate various physiological receptors.

Research has identified pyrazole derivatives as antagonists for the Mineralocorticoid Receptor (MR) . In a study aimed at developing selective nonsteroidal MR antagonists, a 1,3-dimethyl pyrazole derivative was identified as a lead compound. nih.gov Subsequent modifications to the pyrazole ring, such as replacing the 1-methyl group with other side chains, led to increased MR binding activity. nih.gov Specifically, compound 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one demonstrated highly potent in vitro activity and high selectivity for MR over other steroid hormone receptors. nih.gov

In the realm of oncology, pyrazole derivatives have been evaluated for their interaction with Receptor Tyrosine Kinases (RTKs) , which are crucial in cancer cell growth and proliferation. Molecular docking studies have explored the binding of pyrazole derivatives to targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com Certain 1H-pyrazole derivatives showed minimum binding energy with VEGFR-2, indicating their potential as inhibitors. researchgate.netnih.gov One study found that a specific fused pyrazole derivative demonstrated potent dual inhibition of both EGFR and VEGFR-2. mdpi.com

Additionally, the pyrazole scaffold is present in compounds known to interact with other receptor types. For instance, Betazole, a pyrazole derivative, is known as a histamine (B1213489) H2-receptor agonist. nih.gov Other research has pointed to the development of 1,3,5-triarylpyrazoles as ligands for the estrogen receptor. mdpi.com

Table 2: Receptor Interactions of Pyrazole Derivatives

| Derivative Class | Target Receptor | Type of Interaction |

|---|---|---|

| Benzoxazine-substituted Pyrazoles | Mineralocorticoid Receptor (MR) | Antagonist |

| Fused Pyrazole Derivatives | EGFR / VEGFR-2 | Dual Inhibitor mdpi.com |

| 1,3,5-Triarylpyrazoles | Estrogen Receptor | Ligand mdpi.com |

| Betazole | Histamine H2 Receptor | Agonist nih.gov |

By inhibiting enzymes and modulating receptors, this compound derivatives can influence entire molecular signaling pathways critical to disease processes.

The inhibition of PI3Kγ by (1H-pyrazol-4-yl)methanamine derivatives directly impacts cellular signaling cascades. mdpi.com The PI3K pathway is fundamental in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and inflammatory diseases. The ability of these pyrazole compounds to inhibit a key isozyme in this pathway highlights their potential to modulate these disease-related processes. mdpi.com

Similarly, the interaction of pyrazole derivatives with RTKs like EGFR and VEGFR-2 has profound implications for cancer-related pathways. mdpi.com These receptors are upstream activators of multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which control angiogenesis, cell proliferation, and metastasis. By blocking these receptors, pyrazole compounds can effectively disrupt the signaling networks that drive tumor growth. mdpi.comnih.gov

Antimicrobial Research

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have been extensively investigated for their activity against a wide range of bacteria and fungi. nih.gov

Numerous studies have demonstrated the potent and broad-spectrum antibacterial properties of pyrazole derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. nih.gov

In one study, novel pyrazole phenyl methanamine derivatives were synthesized and screened. nih.gov Several of these compounds exhibited significant activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. nih.gov Another investigation into 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified compounds with potent activity against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. These compounds were found to be bactericidal and effective at inhibiting and eradicating biofilms of S. aureus and Enterococcus faecalis.

The activity of pyrazole derivatives also extends to challenging Gram-negative bacteria. One study reported that imidazo-pyridine substituted pyrazole derivatives were potent broad-spectrum agents, showing better in vitro activity than ciprofloxacin (B1669076) against strains of E. coli, K. pneumoniae, and P. aeruginosa. Research on a novel pyrazole, 3-(4-chlorophenyl)-5-(4-nitrophenylamino)-1H-pyrazole-4-carbonitrile (CR232), when formulated into nanoparticles to improve solubility, showed potent bactericidal activity against a wide range of clinical isolates, including MDR Pseudomonas aeruginosa and carbapenemase-producing Klebsiella pneumoniae. nih.gov

Table 3: Antibacterial Activity of Selected Pyrazole Derivatives

| Derivative Type | Target Bacteria | Potency / Key Findings |

|---|---|---|

| Pyrazole Phenyl Methanamines | Bacillus subtilis, Staphylococcus aureus (Gram+) | Significant zones of inhibition observed. nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acids | Staphylococcus aureus, Enterococcus faecalis (Gram+) | Potent bactericidal action with MIC values as low as 0.78 μg/mL; effective against biofilms. |

| Imidazo-pyridine Substituted Pyrazoles | E. coli, K. pneumoniae, P. aeruginosa (Gram-) | Potent broad-spectrum activity, with MBC values <1 μg/mL for some strains. |

| CR232-loaded Nanoparticles | MDR P. aeruginosa, KPC-producing K. pneumoniae (Gram-) | Very low MICs (0.36–2.89 µM) and rapid bactericidal activity. nih.gov |

In addition to their antibacterial properties, pyrazole derivatives have demonstrated significant antifungal activity against a variety of human and plant pathogens.

A study on novel pyrazole phenyl methanamine derivatives found that most of the synthesized compounds showed significant activity against the fungal strains Aspergillus niger and Candida albicans, with some compounds displaying more potent activity than standard drugs. nih.gov Another series of synthesized pyrazole derivatives also showed high antifungal activity against Aspergillus niger. researchgate.net

Research into new mono- and bis-pyrazole derivatives identified one compound in particular, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3-methoxybenzyl)methanamine, that consistently demonstrated the strongest activity across most tested fungal strains.

The development of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has been particularly fruitful in the context of agricultural applications. These compounds were tested against seven phytopathogenic fungi, with many displaying moderate to excellent activity. researchgate.net One derivative, in particular, exhibited higher antifungal activity against all seven fungi than the commercial fungicide boscalid. researchgate.net

Table 4: Antifungal Activity of Selected Pyrazole Derivatives

| Derivative Type | Target Fungi | Potency / Key Findings |

|---|---|---|

| Pyrazole Phenyl Methanamines | Aspergillus niger, Candida albicans | Significant activity, with some compounds more potent than standard drugs. nih.gov |

| Mono- and Bis-pyrazole Derivatives | Various fungal strains | One compound showed consistently strong activity across most strains tested. |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Seven phytopathogenic fungi | Many compounds showed moderate to excellent activity; one was superior to the commercial fungicide boscalid. researchgate.net |

Anti-inflammatory Research

Derivatives of the pyrazole nucleus have been extensively investigated for their anti-inflammatory properties. Research has shown that certain pyrazole analogues exhibit significant in vivo anti-inflammatory effects, comparable to or even exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs). rjeid.combenthamdirect.com

The primary mechanism behind the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the inflammatory cascade. rjeid.comijpsjournal.com By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. ijpsjournal.com

In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of new compounds. In these studies, various pyrazole derivatives have demonstrated a significant reduction in paw swelling, a key indicator of acute inflammation. The table below summarizes the anti-inflammatory activity of selected pyrazole derivatives from various research studies.

| Compound/Derivative | Animal Model | Assay | Percentage Inhibition of Edema (%) | Reference |

|---|---|---|---|---|

| 3,5-diarylpyrazole derivative | Rat | Carrageenan-induced paw edema | 75% | ijpsjournal.com |

| Thiohydantoin derivative with pyrazole core | Rat | Carrageenan-induced paw edema | ED₅₀ = 55–62 μmol/kg | frontiersin.org |

| 1,5-diaryl pyrazole | Rat | Carrageenan-induced paw edema | 39% | frontiersin.org |

Anticancer and Antiproliferative Investigations

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents. nih.govsrrjournals.com Derivatives have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines. nih.govsrrjournals.com The mechanisms underlying their anticancer effects are diverse and often involve the modulation of key cellular processes such as cell cycle progression and apoptosis. nih.govsrrjournals.com

While research on the direct interaction of this compound derivatives with Ryanodine Receptors (RyRs) in the context of cancer is limited, the broader class of N-phenylpyrazole derivatives has been identified as potent modulators of RyRs, primarily in the field of insecticide development. researchgate.net Ryanodine receptors are intracellular calcium channels that play a critical role in cellular signaling, and their dysregulation has been implicated in various diseases. researchgate.net The finding that N-phenylpyrazoles can act as potent RyR activators in insects opens up an intriguing, albeit underexplored, avenue for cancer research. researchgate.net Given the importance of calcium signaling in cancer cell proliferation, survival, and migration, the potential for pyrazole derivatives to modulate RyR function warrants further investigation as a novel anticancer strategy.

Beyond RyRs, pyrazole derivatives have been shown to target other critical receptors and enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). nih.gov

A significant body of research has demonstrated the ability of pyrazole derivatives to induce cell cycle arrest and apoptosis in cancer cells. nih.govsrrjournals.com These compounds can interfere with the progression of the cell cycle, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.gov

Furthermore, many pyrazole derivatives have been shown to trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. srrjournals.com Mechanistic studies have revealed that these compounds can induce apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins. srrjournals.com The table below presents the in vitro anticancer activity of selected pyrazole derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Effect | Reference |

|---|---|---|---|---|

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Potent cytotoxicity | nih.gov |

| Polysubstituted pyrazole derivative | HepG2 | 2 | Higher anticancer activity than cisplatin | nih.gov |

| Pyrazoline derivative | K562 | 0.5 | High activity and selectivity | srrjournals.com |

| Pyrazolo[1,5-a]pyrimidine derivative | HeLa, DU-145 | 10.41, 10.77 | Anticancer activity | rsc.org |

Central Nervous System (CNS) Activity Studies

The unique structural features of pyrazole derivatives have also made them attractive candidates for the development of novel therapeutics for central nervous system disorders. nih.govnih.gov

Research has indicated that certain pyrazole derivatives possess neuroprotective properties. nih.gov In vitro studies using human neuroblastoma SH-SY5Y cells, a common model for neuronal studies, have shown that pyrazole compounds can protect neuronal cells from various insults, including oxidative stress and neurotoxin-induced damage. nih.gov The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. nih.gov A study on 4,5-dihydro-1H-pyrazole derivatives demonstrated their ability to reduce infarct volume in a rat model of ischemic stroke, indicating in vivo neuroprotective activity. bioworld.com

The neuroprotective and other pharmacological properties of pyrazole derivatives have led to their investigation in the context of neurodegenerative diseases such as Alzheimer's disease. ekb.eg The multifaceted nature of these diseases often requires therapeutic agents that can act on multiple targets. Pyrazole-based compounds have shown potential as multi-target agents, exhibiting activities such as the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. ekb.eg The table below summarizes some of the CNS-related activities of pyrazole derivatives.

| Compound/Derivative | Model | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole oxalamide | Human THP-1 and SH-SY5Y cells | Neuroprotective and anti-inflammatory | Inhibition of microglia activation | nih.gov |

| 4,5-dihydro-1H-pyrazole derivative | Rat model of ischemic stroke | Neuroprotective | Significant reduction in infarct volume | bioworld.com |

| Pyrazole-based derivative | In vitro | Anti-Alzheimer's potential | Inhibition of acetylcholinesterase | ekb.eg |

Antidiabetic and Hypoglycemic Research

Derivatives of the this compound scaffold have been a focal point in the quest for novel antidiabetic and hypoglycemic agents. The research in this area has largely concentrated on the inhibition of key enzymes involved in carbohydrate metabolism and glucose homeostasis, such as α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4).

One of the primary strategies in managing type 2 diabetes is to control postprandial hyperglycemia by delaying carbohydrate digestion. bohrium.com This is achieved through the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. A number of pyrazole derivatives have demonstrated potent inhibitory activity against these enzymes. For instance, a series of sulfonamide-based acyl pyrazoles were synthesized and evaluated for their α-glucosidase inhibitory potential. frontiersin.org Several of these compounds exhibited significantly greater potency than the standard drug, acarbose (B1664774), with IC50 values in the low micromolar range. frontiersin.org Specifically, one of the most active compounds demonstrated an IC50 value of 1.13 ± 0.06 µM against α-glucosidase, a marked improvement over acarbose (IC50 = 35.1 ± 0.14 µM). frontiersin.org Similarly, other studies have reported on pyrazole and pyrazolone (B3327878) derivatives that show selective and potent inhibition of α-glucosidase over α-amylase, which could potentially reduce the gastrointestinal side effects associated with non-selective inhibitors. bohrium.com

Another significant target in diabetes therapy is the enzyme dipeptidyl peptidase-4 (DPP-4), which inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). emanresearch.org By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. emanresearch.orgnih.gov Several pyrazole-containing compounds have been investigated as DPP-4 inhibitors. nih.govresearchgate.net For example, a series of pyrazole-incorporated thiosemicarbazones were designed and synthesized, with some compounds exhibiting significant DPP-4 inhibitory effects. nih.gov The development of such inhibitors is a promising avenue for the management of type 2 diabetes with a low risk of hypoglycemia. emanresearch.org

In addition to enzymatic inhibition, some pyrazole derivatives have been investigated for their ability to modulate peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.gov A study on pyrazole-based 2,4-thiazolidinedione (B21345) derivatives revealed compounds with significant PPAR-γ transactivation activity. nih.gov In vivo studies in streptozotocin-induced diabetic rats demonstrated that the most potent of these compounds produced a significant blood glucose-lowering effect, comparable to the reference drugs pioglitazone (B448) and rosiglitazone. nih.gov Furthermore, some 1,5-diaryl pyrazole derivatives have shown significant plasma glucose reduction in in vivo models, with activity surpassing that of the reference drug glibenclamide. nih.gov

The following table summarizes the antidiabetic and hypoglycemic research findings for selected pyrazole derivatives:

| Compound/Derivative Class | Target | Key Findings | Reference |

| Sulfonamide-based acyl pyrazoles | α-Glucosidase | Potent inhibition with IC50 values ranging from 1.13 to 28.27 µM, surpassing acarbose. | frontiersin.org |

| Pyrazole and pyrazolone derivatives | α-Glucosidase and α-Amylase | Selective inhibition of α-glucosidase over α-amylase, with IC50 values comparable to acarbose for α-glucosidase. | bohrium.com |

| Pyrazole-incorporated thiosemicarbazones | DPP-4 | Several compounds demonstrated significant DPP-4 inhibitory effects in vitro. | nih.gov |

| Pyrazole-based 2,4-thiazolidinedione derivatives | PPAR-γ | Significant PPAR-γ transactivation and in vivo blood glucose lowering effects in diabetic rats. | nih.gov |

| 1,5-Diaryl pyrazole derivatives | Not specified (in vivo model) | Significant plasma glucose reduction (up to 64%) in an in vivo model, exceeding the effect of glibenclamide. | nih.gov |

Other Exploratory Biological Activities (e.g., Antioxidant, Pesticidal)

Beyond their potential in metabolic disorders, derivatives of this compound and related pyrazole structures have been explored for a variety of other biological activities, most notably as antioxidant and pesticidal agents.

The antioxidant properties of pyrazole derivatives are of significant interest due to the role of oxidative stress in numerous pathological conditions. Several studies have demonstrated the capacity of pyrazole-containing compounds to scavenge free radicals and chelate metal ions. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For instance, a series of pyrazolic heterocyclic compounds were synthesized and their antioxidant activities were investigated, with some compounds showing high radical scavenging rates.

In the realm of agriculture, pyrazole derivatives have a well-established history as active ingredients in pesticides. Their broad spectrum of activity encompasses insecticidal, herbicidal, and fungicidal properties. The insecticidal action of many pyrazole-based compounds involves the disruption of the central nervous system of insects. For example, some pyrazole amides containing hydrazone substructures have demonstrated notable control against a range of insect pests, including Plutella xylostella and Helicoverpa armigera. The structural modifications on the pyrazole ring and its substituents play a crucial role in determining the potency and selectivity of these compounds.

Furthermore, research into the herbicidal activity of pyrazole derivatives has led to the discovery of compounds that can effectively control various weed species. These compounds often act by inhibiting specific enzymes in the target weeds that are not present in crops, thus providing selectivity. For instance, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit moderate herbicidal activities against weeds like Digitaria sanguinalis and Setaria viridis in post-emergence treatments.

The following table provides a summary of the exploratory biological activities of selected pyrazole derivatives:

| Activity | Compound/Derivative Class | Key Findings |

| Antioxidant | Pyrazolic heterocyclic compounds | Significant DPPH radical scavenging activity, with some compounds exhibiting rates as high as 96.64% at a concentration of 80 mg/mL. |

| Insecticidal | Pyrazole amides with hydrazone substructures | Notable control of various insect pests such as Plutella xylostella, Helicoverpa armigera, and Culex pipiens pallens. |

| Herbicidal | Pyrazole derivatives with phenylpyridine moieties | Moderate herbicidal activity against several weed species including Digitaria sanguinalis and Setaria viridis in post-emergence applications. |

Advanced Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including novel derivatives of (1-methyl-1H-pyrazol-3-yl)methanamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons on the pyrazole (B372694) ring are characteristic. For instance, the protons on the pyrazole ring typically appear as distinct signals. The proton at position 4 (H-4) and position 5 (H-5) of a 1,3-substituted pyrazole will have characteristic chemical shifts and will often show coupling to each other. The methyl group attached to the nitrogen (N-methyl) will present as a singlet, typically in the range of δ 3.7-3.9 ppm. The methylene (B1212753) protons (-CH₂-) of the methanamine group will also appear as a singlet, while the amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyrazole ring have distinct chemical shifts, with the carbon bearing the substituent (C-3) and the carbon adjacent to the N-methyl group (C-5) being readily identifiable. The N-methyl carbon signal appears in the aliphatic region of the spectrum. The combination of ¹H, ¹³C, and two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of novel derivatives. mdpi.commdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrazole Derivatives

| Atom/Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Pyrazole H-4 | 6.0 - 6.5 | 105 - 110 |

| Pyrazole H-5 | 7.3 - 7.7 | 128 - 130 |

| N-CH₃ | 3.7 - 3.9 | 35 - 40 |

| C-CH₂-NH₂ | 3.8 - 4.2 | 30 - 45 |

| Pyrazole C-3 | - | 148 - 155 |

| Pyrazole C-5 | - | 138 - 142 |

Note: Chemical shifts are approximate and can vary based on solvent and specific substituents on the derivative.

Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation patterns. In the context of synthesizing derivatives of this compound, MS is vital for confirming the identity of the product and monitoring the progress of a reaction.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the synthesized molecule, confirming that the desired chemical transformation has occurred. chemicalbook.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 112.087 | Protonated molecular ion |

| [M]⁺ | 111.080 | Molecular ion |

| [M-NH₂]⁺ | 95.070 | Loss of amino group |

| [M-CH₂NH₂]⁺ | 81.045 | Loss of aminomethyl radical |

| [C₄H₅N₂]⁺ | 81.045 | Pyrazole ring fragment after side-chain cleavage |

Note: These are predicted values. Actual observed m/z values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthesized Compounds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For derivatives of this compound, IR spectroscopy can confirm the presence of key structural features.

The primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl and methylene groups is observed around 2850-3000 cm⁻¹. The pyrazole ring itself has characteristic vibrations. The C=N stretching vibration within the pyrazole ring is typically found in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations also give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). By analyzing the IR spectrum of a synthesized compound, researchers can quickly confirm the incorporation of the pyrazole ring and the methanamine functional group. mdpi.commdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (often two bands) |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Pyrazole Ring | C=N Stretch | 1500 - 1600 |

| Pyrazole Ring | C=C Stretch | 1400 - 1500 |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 |

Chromatographic Techniques for Purification and Purity Assessment in Research

Chromatographic techniques are essential for the separation and purification of synthesized compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed in the analysis of pyrazole derivatives.

HPLC is a versatile technique for both purification (preparative HPLC) and purity analysis (analytical HPLC). Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is often effective for separating pyrazole derivatives from starting materials and byproducts. The purity of the final compound can be determined by integrating the peak area in the chromatogram. A single, sharp peak indicates a high degree of purity.

Gas chromatography can also be used for the analysis of volatile and thermally stable pyrazole derivatives. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying components in a reaction mixture.

Table 4: Example Chromatographic Conditions for Purity Assessment of Pyrazole Derivatives

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water gradient | UV (e.g., 254 nm) | Purity assessment, quantification |

| GC | Capillary (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, separation of volatile derivatives |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This data is then compared to the theoretical percentages calculated from the proposed molecular formula.

For a newly synthesized derivative of this compound, obtaining elemental analysis data that is in close agreement (typically within ±0.4%) with the calculated values provides strong evidence for the compound's proposed structure and purity. It serves as a final confirmation of the successful synthesis and purification of the target molecule. mdpi.commdpi.comresearchgate.net

Table 5: Theoretical Elemental Composition of this compound (C₅H₉N₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 54.07 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 8.16 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 37.77 |

| Total | 111.148 | 100.00 |

Computational Chemistry and in Silico Studies

Molecular Modeling and Structural Conformation Analysis

Molecular modeling of (1-methyl-1H-pyrazol-3-yl)methanamine is fundamental to understanding its three-dimensional structure and conformational flexibility, which are key determinants of its biological activity. The molecule consists of a rigid 1-methyl-1H-pyrazole ring and a flexible methanamine side chain. Conformational analysis focuses on identifying the low-energy arrangements of this side chain relative to the pyrazole (B372694) ring.

The primary rotatable bond in the structure is the C-C bond connecting the pyrazole ring to the aminomethyl group. Rotation around this bond dictates the spatial orientation of the amine, which is often crucial for interactions with biological macromolecules. Techniques such as molecular mechanics and quantum mechanics are employed to calculate the potential energy surface as a function of this dihedral angle, revealing the most stable conformers. These studies help in understanding how the molecule might adapt its shape to fit into a protein's binding site.

Table 1: Key Structural Parameters for Conformational Analysis of this compound

| Parameter | Description | Typical Focus of Analysis |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C, N-N). | Analysis ensures geometric accuracy and identifies any unusual strain. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-N). | Deviations from standard values can indicate steric strain in certain conformations. |

| Dihedral Angles | The angle between two intersecting planes, used to define the rotation around a single bond. | Crucial for mapping the conformational landscape and identifying low-energy conformers of the methanamine side chain. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties and chemical reactivity of this compound. These calculations solve the Schrödinger equation for the molecule to determine its electronic structure.

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps identify electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions, which are critical for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | Helps predict sites for electrostatic interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. For this compound, docking simulations are essential for identifying potential protein targets and understanding the molecular basis of its bioactivity. Pyrazole derivatives have been successfully docked into various protein targets, including kinases and other enzymes, suggesting their potential as inhibitors. nih.govresearchgate.netresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each based on a force field that estimates the binding affinity. The results are analyzed to identify the most stable binding poses, characterized by low binding energy and favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.net For instance, studies on similar pyrazole derivatives have shown that they can act as potential inhibitors for targets like VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net

Table 3: Illustrative Docking Simulation Results for Pyrazole Derivatives Against Kinase Targets

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

| Pyrazole Derivative 1 | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |

| Pyrazole Derivative 2 | Aurora A (2W1G) | -8.57 | Arg137, Leu263 | Hydrogen Bond, Hydrophobic |

| Pyrazole Derivative 3 | CDK2 (2VTO) | -10.35 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |

| Pyrazole Derivative 4 | DPP-IV (3WQH) | -9.6 | Phe357, Arg125 | π-π Stacking, Electrostatic |

Note: This table is illustrative and based on findings for various pyrazole derivatives found in the literature. nih.govresearchgate.netchemmethod.com

Pharmacophore Modeling and Virtual Screening in Drug Discovery Efforts

Pharmacophore modeling is a crucial step in rational drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would be constructed based on its structural features or the interaction patterns observed in docking studies. nih.gov

The key pharmacophoric features of this compound likely include:

A hydrogen bond donor (the primary amine group).

Hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring).

A hydrophobic/aromatic feature (the pyrazole ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening of large chemical databases. researchgate.net This process rapidly filters millions of compounds to identify those that match the pharmacophore, significantly narrowing down the candidates for further experimental testing. This approach is highly effective for discovering novel scaffolds with potential therapeutic activity. researchgate.net

Table 4: Potential Pharmacophoric Features of this compound

| Feature | Molecular Moiety | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in a protein's active site. |

| Hydrogen Bond Acceptor (HBA) | Pyrazole Ring Nitrogens | Accepts hydrogen bonds from donor groups (e.g., -NH, -OH) in the active site. |

| Aromatic Ring (AR) | Pyrazole Ring | Can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp. |

| Positive Ionizable (PI) | Protonated Amine (-NH3+) | Can form salt bridges or strong electrostatic interactions with negatively charged residues (e.g., Asp, Glu). |

ADMETox Prediction and Analysis for Biological Applications

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. idaampublications.in Various computational models and online servers are used to predict these properties for this compound based on its chemical structure. nih.gov

These predictions assess the "drug-likeness" of a compound, including compliance with frameworks like Lipinski's Rule of Five, which predicts oral bioavailability. Key parameters evaluated include molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. Predictions also extend to properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes like cytochrome P450s. chemmethod.comamazonaws.com Early assessment of these properties helps to de-risk drug development by flagging potential liabilities before significant resources are invested.

Table 5: Predicted ADMET Properties for this compound

| Property | Predicted Value/Range | Implication for Drug-Likeness |

| Molecular Weight | ~111.15 g/mol | Favorable (<< 500), suggests good absorption and distribution. |

| logP (Lipophilicity) | ~-0.5 to 0.5 | Low lipophilicity, suggests good aqueous solubility but potentially lower membrane permeability. |

| Hydrogen Bond Donors | 2 (from -NH2) | Favorable (≤ 5), compliant with Lipinski's rules. |

| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | Favorable (≤ 10), compliant with Lipinski's rules. |

| Aqueous Solubility | High | Expected to be highly soluble in water, which is good for formulation. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeability | Low to Moderate | May not readily cross the blood-brain barrier, which can be desirable to avoid CNS side effects. |

Note: The values in this table are estimates based on the compound's structure and typical predictions for similar small molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-methyl-1H-pyrazol-3-yl)methanamine, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, it has been used as an amine donor in the synthesis of kinase inhibitors, reacting with intermediates like tert-butyl esters under basic conditions to form carbamates or amides (78% yield) . Optimization involves adjusting stoichiometry, solvent choice (e.g., chloroform or DMF), and reaction time. Purification via column chromatography or recrystallization ensures >98% purity, as reported in analytical data .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

-

¹H NMR : Distinct peaks for the pyrazole methyl group (δ ~3.78–3.87 ppm) and methylene amine protons (δ ~2.77–2.82 ppm) .

-

MS (ESI) : Molecular ion peaks at m/z = 152 [MH]⁺, with fragmentation patterns confirming the loss of NH₃ (m/z = 135) .

-

13C NMR : Resonances for the pyrazole carbons (δ ~130–155 ppm) and cyclopropane carbons (δ ~13–22 ppm) in derivatives .

Spectral Feature Chemical Shift (δ, ppm) Reference Pyrazole methyl (N–CH₃) 3.78–3.87 Methylene (CH₂NH₂) 2.77–2.82 Pyrazole C3 (aromatic) 102.0–154.7

Q. What are the critical storage and handling considerations for this compound?

- Methodological Answer : Store at 2–8°C in airtight containers to prevent degradation . Use personal protective equipment (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Avoid contact with strong oxidizers, as decomposition may release toxic gases .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in drug discovery?

- Methodological Answer : The methyl group on the pyrazole ring introduces steric hindrance, directing regioselectivity in coupling reactions (e.g., amide formation at the methylene amine group) . The electron-rich pyrazole enhances nucleophilicity, facilitating reactions with electrophiles like sulfonyl chlorides or carbonyl intermediates. Computational modeling (DFT) can predict charge distribution to guide derivatization .

Q. What strategies mitigate competing side reactions in multi-step syntheses involving this compound?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during orthogonal reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reduce byproducts .

- Catalysis : Palladium or copper catalysts enhance coupling efficiency in heterocycle formation .

Q. How can researchers resolve contradictions in reported synthetic yields of derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 78% vs. 98% for cyclopropane derivatives ) often arise from:

- Reaction Scale : Smaller scales may suffer from inefficiencies in mixing or heat transfer.

- Purification Methods : HPLC vs. column chromatography impacts recovery rates.

- Substrate Purity : Trace impurities in starting materials (e.g., intermediates 12a ) reduce yields. Validate via TLC or GC-MS at each step.

Q. What computational approaches predict the binding affinity of derivatives to target proteins?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., GPCR kinase 2 ).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.